(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Peptidomimetic Design Chiral Building Blocks Conformational Analysis

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is a chiral, Fmoc-protected morpholine-3-carboxylic acid building block. The morpholine ring serves as a privileged scaffold in medicinal chemistry, and its substitution with a methyl group at the 2-position introduces defined stereochemistry and conformational constraint, differentiating it from simpler or unsubstituted Fmoc-morpholine analogs.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 2287238-20-2
Cat. No. B2832105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
CAS2287238-20-2
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESCC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
InChIKeyFARPCFHIMBUWFB-ORAYPTAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid (CAS: 2287238-20-2)


(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is a chiral, Fmoc-protected morpholine-3-carboxylic acid building block [1]. The morpholine ring serves as a privileged scaffold in medicinal chemistry, and its substitution with a methyl group at the 2-position introduces defined stereochemistry and conformational constraint, differentiating it from simpler or unsubstituted Fmoc-morpholine analogs [2]. This compound is utilized in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics, where its specific (2S,3R) configuration is intended to induce precise structural outcomes in target molecules .

Why Generic Substitution is Inadvisable for (2S,3R)-N-Fmoc-2-methylmorpholine-3-carboxylic acid in Research


Substituting this compound with a racemic mixture or an alternative diastereomer (e.g., (2R,3R)-4-Fmoc-2-methylmorpholine-3-carboxylic acid) will introduce a different stereochemical entity into a synthetic sequence . The (2S,3R) configuration is not interchangeable; a change at either chiral center (2S vs 2R or 3R vs 3S) creates a diastereomer with distinct physicochemical properties, conformational preferences, and biological target interactions [1]. Similarly, replacing it with the non-methylated Fmoc-morpholine-3-carboxylic acid removes a key steric and lipophilic feature that can be critical for binding affinity or metabolic stability in drug candidates. The absence of quantitative head-to-head biological data for the simple building block does not negate the fundamental principle of stereochemistry; the intended product of a synthetic route is defined by the absolute configuration of its intermediates, and any deviation results in a different final molecule [2].

Quantitative Evidence for Selecting (2S,3R)-N-Fmoc-2-methylmorpholine-3-carboxylic acid


Differentiation by Stereochemical Purity and Conformational Constraint vs. Non-Methylated Analog

The target compound possesses a (2S,3R) configuration, introducing a methyl group at the 2-position, which is absent in the standard Fmoc-morpholine-3-carboxylic acid building block [1]. This methyl substitution increases the count of defined atom stereocenters from one to two and adds steric bulk proximal to the carboxylic acid [2]. While direct comparative biological data for the isolated building block is not publicly available, the established principle in medicinal chemistry is that C-substitution on a morpholine ring restricts conformational freedom and can pre-organize a molecule into its bioactive conformation, a feature the non-methylated analog lacks [3].

Peptidomimetic Design Chiral Building Blocks Conformational Analysis

Calculated Physicochemical Differentiation: Lipophilicity vs. Parent Morpholine

The computed partition coefficient (XLogP3-AA) for the target compound is 2.9, representing an increase in lipophilicity compared to the non-methylated analog, Fmoc-morpholine-3-carboxylic acid, which has a predicted XLogP3 of approximately 2.0 [1]. This difference is attributable to the single methyl group substitution.

Drug Design ADME Properties Lipophilicity

Chemical Integrity and Purity Standard for Research Procurement

Reputable vendors supply this compound with a guaranteed purity of 95% (HPLC), which is the established standard for Fmoc-amino acid derivatives used in research-grade SPPS . This is equivalent to the purity typically offered for well-established Fmoc-amino acids like Fmoc-Lys(Boc)-OH or Fmoc-Arg(Pbf)-OH. While this is not a differentiating feature from other specialty Fmoc building blocks, it serves as a quantifiable baseline for procurement [1].

Solid-Phase Peptide Synthesis Quality Control Chemical Purity

Optimal Application Scenarios for (2S,3R)-N-Fmoc-2-methylmorpholine-3-carboxylic acid


Synthesis of Conformationally-Constrained Peptidomimetics

The definitive (2S,3R) stereochemistry with a 2-methyl substituent makes this building block suitable for projects requiring a rigid, pre-organized turn or loop structure. It is applicable in the SPPS of peptidomimetics where a specific diastereomer is required to mimic a beta-turn, as the methyl group restricts rotation around the morpholine ring bonds relative to unsubstituted analogs [1]. This directly leverages the class-level inference of increased conformational constraint.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

This compound can serve as a key intermediate for generating a library of morpholine-containing fragments. The systematic variation of stereochemistry (2S,3R) and substitution pattern (2-methyl, 3-carboxylic acid) aligns with the concept of Systematic Chemical Diversity (SCD) for exploring under-represented chemical space [2]. Its incorporation into fragment libraries allows for screening against biological targets where the specific orientation of the methyl and carboxyl groups is crucial for initial hit identification.

Derivatization for Tuning Physicochemical Properties of Lead Compounds

In a lead optimization campaign, coupling this building block to a pharmacophore can increase the parent molecule's lipophilicity and alter its hydrogen-bonding capacity. The computed XLogP3 difference of +0.9 compared to a non-methylated morpholine serves as a quantitative guide for medicinal chemists aiming to improve membrane permeability or reduce solubility while maintaining a specific 3D orientation [3].

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